1-Phenyl-1-hexanol
Description
Contextualization within Benzylic Alcohol Chemistry
1-Phenyl-1-hexanol is classified as a benzylic alcohol. Benzylic alcohols are characterized by a hydroxyl group attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. wikipedia.org This structural motif, C₆H₅-C(R)-OH, imparts specific reactivity to the molecule. The proximity of the aromatic phenyl ring to the hydroxyl group influences the alcohol's chemical behavior. Research into phenyl-substituted monohydroxy alcohols, including those with a hexanol backbone, investigates properties like dielectric response and molecular organization. acs.orgacs.org The phenyl ring can affect the formation of hydrogen-bonded structures and may introduce additional π-π interactions, which alters the supramolecular architecture compared to their purely aliphatic counterparts. acs.org
Significance of Chirality in this compound and its Enantiomers
A key feature of this compound is its chirality. The carbon atom bonded to the phenyl group, the hydroxyl group, the hydrogen atom, and the pentyl chain is a stereocenter. This gives rise to two non-superimposable mirror-image isomers, or enantiomers: (S)-1-Phenyl-1-hexanol and (R)-1-Phenyl-1-hexanol. nih.gov The specific spatial arrangement, or stereochemistry, of these enantiomers is a critical factor in their chemical and biological interactions, leading to distinct research applications for each. nih.govontosight.ai
The (S)-enantiomer of this compound is a notable compound in several areas of chemical research. smolecule.com
Asymmetric Synthesis : (S)-1-Phenyl-1-hexanol serves as a chiral pool starting material. smolecule.com Its defined stereochemistry is used to introduce chirality into new molecules, enabling the synthesis of other chiral compounds with high enantiomeric purity. smolecule.comontosight.ai
Liquid Crystals : The molecule's long, linear structure combined with its chiral center makes it a candidate for research into liquid crystals. smolecule.com The chirality can influence the self-assembly of molecules, potentially creating unique liquid crystal phases with specific optical properties. smolecule.com
Supramolecular Chemistry : The chiral interactions between (S)-1-Phenyl-1-hexanol molecules are studied in supramolecular chemistry. smolecule.com These interactions can guide the formation of well-defined supramolecular structures with potential applications in catalysis and molecular recognition. smolecule.com
The (R)-enantiomer has also been a specific focus of biochemical investigation. Research on the interactions of chiral secondary alcohols with rat hydroxysteroid sulfotransferase STa, an enzyme involved in the O-sulfonation of various alcohols, has yielded specific findings. nih.gov A study demonstrated that as the length of the alkyl chain in 1-phenyl-alcohols increases, the enzyme's stereoselectivity becomes more pronounced. nih.gov For this compound, the (R)-(+)-enantiomer was preferred as a substrate over the (S)-(-)-enantiomer, showing a three-fold difference in catalytic efficiency. nih.govuiowa.edu This highlights how the specific three-dimensional structure of the (R)-enantiomer is a crucial factor for its interaction with and catalysis by this enzyme. nih.gov
(S)-1-Phenyl-1-hexanol in Research
Overview of Research Trajectories for this compound
The research involving this compound follows several distinct trajectories. It is frequently used as a chemical intermediate or building block in the synthesis of more complex organic molecules. biosynth.com Beyond synthesis, its properties are explored in material science, particularly concerning phenyl-substituted alcohols for potential applications like liquid crystals. smolecule.comacs.org Furthermore, studies into its combustion properties have been linked to its potential as a component in biofuels. researchgate.net The distinct behaviors of its chiral forms also make it a valuable tool in biochemical and enzymatic studies to probe the stereospecificity of biological processes. nih.govontosight.ai
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4471-05-0 biosynth.com |
| Molecular Formula | C₁₂H₁₈O biosynth.comsmolecule.comnih.gov |
| Molar Mass | 178.27 g/mol biosynth.comsmolecule.comnih.gov |
| Boiling Point | 172 °C biosynth.com |
| Appearance | Colorless Liquid |
| Classification | Secondary Benzylic Alcohol smolecule.comwikipedia.org |
Table 2: Comparative Research Focus of this compound Enantiomers
| Enantiomer | Research Area | Key Findings |
|---|---|---|
| (S)-1-Phenyl-1-hexanol | Asymmetric Synthesis, Liquid Crystals, Supramolecular Chemistry smolecule.com | Serves as a chiral starting material; potential for creating novel liquid crystal phases and functional supramolecular assemblies. smolecule.com |
| (R)-1-Phenyl-1-hexanol | Biochemistry, Enzymology nih.gov | Acts as a preferred substrate for rat hydroxysteroid sulfotransferase STa compared to its (S)-counterpart. nih.govuiowa.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylhexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRDVHXRDRHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278010 | |
| Record name | 1-Phenyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4471-05-0 | |
| Record name | 4471-05-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1-hexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 1 Phenyl 1 Hexanol
Asymmetric Synthesis Approaches
The synthesis of specific stereoisomers (enantiomers) of 1-phenyl-1-hexanol is of significant interest for applications where chirality is crucial. Asymmetric synthesis methods are designed to produce a single enantiomer, avoiding the need for resolving a racemic mixture.
Bioreduction is a powerful method for the asymmetric synthesis of chiral alcohols from prochiral ketones. This approach utilizes biological systems, such as whole cells or isolated enzymes, to catalyze the reduction with high stereoselectivity. The synthesis of enantiopure this compound is typically achieved through the bioreduction of its corresponding ketone, 1-phenyl-1-hexanone (also known as hexanophenone).
Whole-cell biocatalysis is an advantageous method for performing asymmetric reductions. researchgate.net Using entire microbial cells, such as yeast or bacteria, eliminates the need for costly enzyme isolation and purification. nih.gov Furthermore, the cell's own metabolic pathways can regenerate the expensive cofactors, like NADPH, that are required for the reduction, often by adding a simple cosubstrate like glucose to the reaction medium. researchgate.netnih.gov
Several microbial systems have proven effective in the asymmetric reduction of aryl ketones to their corresponding (S)- or (R)-alcohols. For example, baker's yeast (Saccharomyces cerevisiae), Lactobacillus kefir, and Kluyveromyces marxianus are known to reduce various aryl ketones with high conversion rates and enantiomeric excess. researchgate.net While direct studies on this compound are specific, the principles demonstrated with analogous ketones, such as acetophenone (B1666503), are directly applicable. researchgate.net The main advantage of this approach is the potential for high stereoselectivity under mild reaction conditions, making it a green and sustainable synthetic route. acs.org
Table 1: Examples of Whole-Cell Biocatalysts in Asymmetric Ketone Reduction
| Biocatalyst | Substrate Example | Product Example | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Ispir bean (Phaseolus vulgaris) | Acetophenone | (S)-1-phenylethanol | >99% | 2.4 mM | researchgate.net |
| Lactobacillus kefir | Acetophenone | (R)-1-phenylethanol | >99% | 79% | researchgate.net |
| Kluyveromyces marxianus | Various aryl ketones | (S)-alcohols | ~96% | - | researchgate.net |
| Candida glabrata | Chloro-ketone precursor | (R)-alcohol intermediate | 98.7% | 85% | acs.org |
The key enzymes responsible for the bioreduction of ketones are typically alcohol dehydrogenases (ADHs) or carbonyl reductases. tandfonline.comuni-pannon.hu These enzymes catalyze the transfer of a hydride from a nicotinamide (B372718) cofactor, usually NADPH, to the carbonyl carbon of the ketone. tandfonline.com The enzyme's chiral active site orients the ketone substrate in a specific way, ensuring that the hydride is added to one face of the carbonyl group, which results in the formation of a specific alcohol enantiomer. acs.org
Studies on carbonyl reductase from pig heart have shown that it efficiently reduces alkyl phenyl ketones like hexanophenone (B1345741). tandfonline.comtandfonline.com In this specific system, hexanophenone was found to be a competitive inhibitor for the enzyme, indicating it acts as a substrate. tandfonline.comtandfonline.comnih.gov The process is NADPH-dependent, and the reduction can be monitored by observing the decrease in NADPH absorbance. tandfonline.com The high chemo- and regioselectivity of these enzymes often minimizes the need for protecting groups that are common in traditional chemical synthesis. acs.org
Advanced synthetic methods allow for the stereoselective synthesis of secondary benzylic alcohols, including this compound. One such protocol involves a multi-catalytic, one-pot reaction that converts unsaturated alcohols and aryl boronic acids into the target alcohol with high stereoselectivity. For instance, trans-2-hexenol and phenylboronic acid can be reacted to form racemic this compound in high yield using a combination of iridium and rhodium catalysts. By incorporating a chiral ruthenium catalyst into the sequence, the process can be rendered enantioselective.
Furthermore, the chiral center of this compound can be used to direct the stereochemistry of subsequent reactions, allowing for the synthesis of complex derivatives. The hydroxyl group serves as a functional handle for further transformations.
Chiral pool synthesis is a strategy that begins with an inexpensive, enantiomerically pure natural product, such as an amino acid or a sugar, as the starting material. tcichemicals.comslideshare.net This inherent chirality is then carried through a series of chemical transformations to create the desired chiral target molecule.
Conversely, enantiopure (S)-1-phenyl-1-hexanol can itself be used as a chiral pool starting material. smolecule.com Its well-defined stereocenter can be exploited to introduce chirality into new molecules through various reactions, such as nucleophilic substitutions or oxidation-reduction reactions, to produce other chiral compounds with high enantiomeric purity. smolecule.com
Whole-Cell Biocatalysis in this compound Synthesis
Stereoselective Synthesis of this compound Derivatives
General Synthetic Routes
Beyond asymmetric methods, several general synthetic routes are commonly employed to produce racemic this compound. These methods are often straightforward and provide high yields without controlling for stereochemistry.
Reduction of Ketones : The most common and direct method is the reduction of the corresponding ketone, 1-phenyl-1-hexanone (hexanophenone). smolecule.com This is typically achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com These reagents effectively reduce the ketone to the secondary alcohol.
Grignard Reaction : Another classic approach is the Grignard reaction. smolecule.com This involves reacting phenylmagnesium bromide, a Grignard reagent, with hexanal (B45976). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield this compound. smolecule.com
Table 2: Comparison of General Synthetic Routes to this compound
| Method | Reactant 1 | Reactant 2 | Product | Key Features | Reference |
| Ketone Reduction | 1-Phenyl-1-hexanone | Sodium borohydride | This compound | Mild conditions, selective reduction | smolecule.com |
| Grignard Reaction | Phenylmagnesium bromide | Hexanal | This compound | Forms a new carbon-carbon bond | smolecule.com |
| Hydroboration-Oxidation | 1-Phenyl-1-hexene | Borane (BH₃), then H₂O₂/NaOH | This compound | Anti-Markovnikov addition | numberanalytics.com |
Reduction of Corresponding Ketones
The synthesis of this compound can be effectively achieved through the reduction of its corresponding ketone, 1-phenyl-1-hexanone. This method is a cornerstone of organic synthesis, offering a direct route to secondary alcohols.
Commonly employed reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.comlibretexts.org Both reagents act as a source of hydride ions (H⁻), which nucleophilically attack the electrophilic carbonyl carbon of the ketone. libretexts.org This initial step results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation, typically from a solvent or an acidic workup, yields the final this compound product. libretexts.org
Sodium borohydride is often favored for its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol. libretexts.org In a typical laboratory procedure, the ketone is dissolved in a suitable solvent, and sodium borohydride is added portion-wise to control the reaction temperature. The reaction is generally stirred at room temperature until the starting ketone is fully consumed, which can be monitored by techniques like thin-layer chromatography.
Lithium aluminum hydride, a more powerful reducing agent, is also highly effective but requires anhydrous conditions due to its violent reaction with water and other protic solvents. libretexts.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).
The choice between these reducing agents often depends on the presence of other functional groups in the molecule. LiAlH₄ will also reduce esters, carboxylic acids, and amides, whereas NaBH₄ is generally selective for aldehydes and ketones. libretexts.org
Asymmetric reduction of 1-phenyl-1-hexanone can be achieved using chiral catalysts to produce enantiomerically enriched (R)- or (S)-1-phenyl-1-hexanol. nih.gov This is of significant importance in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. Catalytic hydrogenation using chiral metal complexes, such as those containing ruthenium with chiral ligands like BINAP, under hydrogen pressure is a well-established method for achieving high enantioselectivity. nih.gov
Table 1: Comparison of Reducing Agents for 1-Phenyl-1-hexanone
| Reagent | Solvent | Conditions | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Aldehydes, Ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, often cooled | Aldehydes, Ketones, Esters, Carboxylic Acids |
| Chiral Catalysts (e.g., Ru-BINAP) | Various | Hydrogen Pressure | Enantioselective reduction of ketones |
Alkylation Reactions in this compound Formation
Alkylation reactions provide another synthetic route to this compound, involving the formation of a carbon-carbon bond. One approach involves the alkylation of phenyl compounds with hexanal or other suitable alkylating agents under basic conditions. smolecule.com
A common strategy is the alkylation of an enolate ion. libretexts.org For instance, a ketone can be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form an enolate. libretexts.org This enolate can then react with an appropriate alkyl halide in an SN2 reaction to introduce the alkyl chain. libretexts.org However, this direct alkylation method is more commonly used to synthesize ketones that can then be reduced to the desired alcohol.
A more direct alkylation approach to forming alcohols involves the reaction of an organometallic reagent with an aldehyde. For example, a phenyl organometallic reagent can be reacted with hexanal.
The Friedel-Crafts alkylation, while a fundamental reaction for attaching alkyl groups to aromatic rings, is not a direct method for synthesizing this compound. This reaction typically involves the alkylation of an aromatic ring with an alkyl halide or an alkene in the presence of a Lewis acid catalyst, leading to the formation of alkylbenzenes. mdpi.com
Grignard Reactions for this compound
The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds and is a primary method for preparing this compound. smolecule.commissouri.edu This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. missouri.edu
To synthesize this compound, two main retrosynthetic pathways can be considered:
Phenylmagnesium bromide and Hexanal: In this approach, phenylmagnesium bromide (C₆H₅MgBr) is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, typically diethyl ether or THF. missouri.edu This Grignard reagent is then reacted with hexanal (CH₃(CH₂)₄CHO). smolecule.com The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of hexanal. youtube.com This addition reaction forms a magnesium alkoxide salt intermediate. missouri.edu Subsequent hydrolysis of this intermediate with a mild acid, such as an aqueous solution of ammonium (B1175870) chloride (NH₄Cl), liberates the final product, this compound. missouri.edu
Pentylmagnesium bromide and Benzaldehyde (B42025): Alternatively, a Grignard reagent can be prepared from a pentyl halide (e.g., 1-bromopentane) and magnesium. This pentylmagnesium bromide is then reacted with benzaldehyde (C₆H₅CHO). The nucleophilic pentyl group adds to the carbonyl carbon of benzaldehyde, and after acidic workup, this compound is formed.
The Grignard reaction is highly effective but requires strict anhydrous conditions, as Grignard reagents are strong bases and will be quenched by any protic source, including water. missouri.edu
Table 2: Grignard Synthesis Pathways for this compound
| Grignard Reagent | Carbonyl Compound | Intermediate | Final Product |
|---|---|---|---|
| Phenylmagnesium bromide | Hexanal | Magnesium alkoxide salt | This compound |
| Pentylmagnesium bromide | Benzaldehyde | Magnesium alkoxide salt | This compound |
Functional Group Transformations of this compound
Oxidation Reactions and Product Characterization
The secondary alcohol functional group in this compound can be oxidized to form the corresponding ketone, 1-phenyl-1-hexanone. smolecule.com This transformation is a fundamental reaction in organic chemistry. smolecule.com Various oxidizing agents can be employed, with the choice of reagent often determining the efficiency and selectivity of the reaction.
Common oxidizing agents include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium (B92312) chlorochromate (PCC). smolecule.com Mild conditions are often preferred to prevent over-oxidation or side reactions. For instance, using chromium trioxide in acetone (B3395972) is a method to selectively oxidize the alcohol to the ketone. Other modern oxidation methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, and the Dess-Martin periodinane oxidation. numberanalytics.com
Characterization of the product, 1-phenyl-1-hexanone, can be carried out using various spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretching band of the alcohol and the appearance of a strong C=O stretching band characteristic of a ketone. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the structural changes, particularly the disappearance of the proton on the hydroxyl-bearing carbon and shifts in the signals of adjacent protons.
Enzymatic Oxidation Studies and Reactivity Differences in 1-Phenyl-1-alkanol Series
Enzymatic oxidation offers a green and highly selective alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the oxidation of alcohols to aldehydes or ketones. nih.govathensjournals.gr Studies on the enzymatic oxidation of a series of 1-phenyl-1-alkanols have revealed significant differences in reactivity based on the length of the alkyl chain. tandfonline.com
In a study using Corynebacterium equi, it was observed that the reactivity in the 1-phenyl-1-alkanol series is markedly dependent on the carbon number of the alkyl chain. tandfonline.com Specifically, a notable discontinuation in reactivity was found between this compound (C6) and 1-phenyl-1-heptanol (B1619153) (C7). tandfonline.com While the conversion of this compound was limited to 44% after a 7-day cultivation, 1-phenyl-1-heptanol was consumed much more rapidly, with 89% conversion in just 2 days, yielding the corresponding ketone in high yield. tandfonline.com The reactivity of 1-phenyl-1-pentanol was even lower than that of this compound. tandfonline.com Alcohols with alkyl chains longer than seven carbons were consumed almost completely within two days. tandfonline.com This suggests that for this particular enzyme system, an alkyl chain with a carbon number greater than seven is necessary for efficient oxidation. tandfonline.com
Another study utilized a thermostable alcohol dehydrogenase from Thermococcus kodakarensis (TkADH). nih.gov This enzyme could oxidize various 1-phenylethanol (B42297) derivatives with high enantioselectivity. nih.gov However, substitutions at the β-position, such as in 1-phenyl-1-propanol, drastically decreased the enzyme's activity, likely due to steric hindrance. nih.gov
Chemoenzymatic processes have also been developed for the deracemization of 1-phenylethanols. rsc.orgresearchgate.net These one-pot processes combine a manganese-driven oxidation to the ketone with a subsequent enantioselective enzymatic reduction back to a single enantiomer of the alcohol. rsc.orgresearchgate.net
**Table 3: Enzymatic Oxidation of 1-Phenyl-1-alkanols by *Corynebacterium equi***
| Substrate | Incubation Time (days) | Conversion (%) |
|---|---|---|
| 1-Phenyl-1-pentanol | 7 | 38 |
| This compound | 7 | 44 |
| 1-Phenyl-1-heptanol | 2 | 89 |
| 1-Phenyl-1-octanol | 2 | 100 |
| 1-Phenyl-1-decanol | 2 | 100 |
> Data sourced from a study on substrate specificities in oxidation by Corynebacterium equi. tandfonline.com
Oxidative Degradation Pathways and Byproducts
The oxidative degradation of this compound can lead to the cleavage of carbon-carbon bonds, resulting in a variety of smaller molecules. The specific byproducts formed depend on the reaction conditions and the oxidizing agents used.
In some biological systems or under certain chemical conditions, the degradation of similar compounds like 1-phenylethanol can proceed through the formation of phenylacetaldehyde (B1677652) and subsequently to benzaldehyde and phenylacetic acid. researchgate.net The degradation of phenylalanine, an amino acid with a similar phenyl-ethyl structure, in the presence of lipid hydroperoxides has been shown to produce phenylpyruvic acid, phenylacetaldehyde, and β-phenylethylamine. researchgate.net These intermediates can be further degraded to phenylacetic acid and benzaldehyde. researchgate.net
The oxidative degradation of long-chain alcohols can also occur via pathways analogous to fatty acid β-oxidation. oup.com This involves a stepwise shortening of the alkyl chain. For aromatic compounds, a peroxisomal β-oxidative pathway has been identified for the shortening of the propyl side chain of cinnamic acid to form benzenoids. oup.com
In the context of environmental fate, microorganisms can biodegrade related compounds like hexane (B92381) by first oxidizing it to 1-hexanol (B41254). taylorandfrancis.com This alcohol can then be further oxidized to hexanal and then to hexanoic acid, which is subsequently metabolized through β-oxidation. taylorandfrancis.com While this applies to the alkyl chain, the presence of the phenyl group in this compound would influence the specific degradation pathway and the resulting byproducts.
Studies on the flavor profile of foods have identified various volatile compounds that are products of the oxidative degradation of larger molecules. For instance, in faba bean flour, compounds such as hexanal, nonanal, and 1-hexanol are considered oxidative degradation products of unsaturated fatty acids and amino acids. nih.gov
Esterification Protocols and Applications
The esterification of this compound, a secondary alcohol, can be achieved through several established protocols, most commonly involving reaction with carboxylic acids or their more reactive derivatives like acyl chlorides and acid anhydrides. chemguide.co.uk These reactions are pivotal for synthesizing esters that may have applications in the fragrance industry or as intermediates in the synthesis of more complex molecules like pharmaceuticals. smolecule.comontosight.aiontosight.ai
The direct esterification with a carboxylic acid, known as Fischer esterification, typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to drive the reversible reaction towards the ester product. chemguide.co.ukopenstax.org For instance, the reaction of an alcohol with a carboxylic acid is a standard method for creating esters. ontosight.ai A more efficient method for sensitive or sterically hindered alcohols involves the use of condensing agents. One such method is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). A similar protocol using DCC and p-toluenesulfonic acid (pTSA) in pyridine (B92270) has been shown to be effective for the esterification of alcohols like 1-hexanol. google.com
Alternatively, highly reactive acyl chlorides can react readily with this compound in the presence of a base, such as pyridine, to neutralize the HCl byproduct. chemguide.co.uk Acid anhydrides offer another route, reacting slower than acyl chlorides but providing a cleaner reaction profile, often requiring warming to proceed at a practical rate. chemguide.co.uk Solvent-free methods have also been developed for the synthesis of esters from alcohols like 1-hexanol, utilizing molecular sieves to remove the water byproduct and drive the reaction to completion. researchgate.net
The table below summarizes various esterification methodologies applicable to secondary alcohols like this compound.
| Method | Reactant | Catalyst/Reagent | General Conditions | Reference |
| Fischer Esterification | Carboxylic Acid | Conc. H₂SO₄ or HCl | Heating | chemguide.co.uk |
| Steglich Esterification | Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room Temperature | N/A |
| Acyl Chloride Method | Acyl Chloride | Pyridine or other base | Typically mild, may not require heat | chemguide.co.uk |
| Acid Anhydride Method | Acid Anhydride | None or warming | Warming often required | chemguide.co.uk |
| DCC/pTSA Method | Carboxylic Acid | Dicyclohexylcarbodiimide (DCC), p-Toluenesulfonic acid (pTSA) | Room Temperature | google.com |
Dehydration Processes and Alkene Formation
The dehydration of this compound involves the elimination of a water molecule to form alkenes, primarily (E/Z)-1-phenyl-1-hexene. As a secondary benzylic alcohol, this transformation typically proceeds through an E1 elimination mechanism. libretexts.orglibretexts.org The process is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). Subsequent departure of the water molecule generates a secondary benzylic carbocation, which is stabilized by resonance with the phenyl ring. Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to form the double bond. libretexts.org
The reaction conditions, particularly temperature and catalyst choice, are crucial. Heating the alcohol with strong acids like sulfuric acid or phosphoric acid is the classical method, with secondary alcohols requiring temperatures in the range of 100–140 °C. libretexts.orglibretexts.org However, to improve selectivity and reduce side reactions like rearrangement or polymerization, various catalytic systems have been developed.
Solid acid catalysts are particularly effective for this transformation. For the dehydration of the related compound 1-phenylethanol to styrene, acidic ion-exchange resins like Amberlyst-15 have demonstrated high conversion and selectivity. researchgate.net Other heterogeneous catalysts include zeolites such as H-ZSM-5 and H-Y. researchgate.net Homogeneous metal-based catalysts have also proven highly efficient. Rhenium oxides, specifically Re₂O₇, are potent catalysts for the dehydration of benzylic alcohols, achieving high yields under relatively mild conditions. rsc.orgrsc.org
| Catalyst/Reagent | Substrate Example | Product | Conditions | Reference |
| Sulfuric Acid (H₂SO₄) | Secondary Alcohols | Alkene | 100–140 °C | libretexts.org |
| Amberlyst-15 | 1-Phenylethanol | Styrene | Liquid Phase | researchgate.net |
| H-ZSM-5 Zeolite | 1-Phenylethanol | Styrene | High Yield (~95%) | researchgate.net |
| Rhenium(VII) oxide (Re₂O₇) | 1-Phenylethanol | Styrene | 0.5 mol%, 100 °C, 1 hr | rsc.org |
| Tosic Acid / o-Toluene Sulfonic Acid | 1-Phenylethanol | Styrene | Liquid Phase, 180-300 °C | google.com |
The synthesis of (1E)-1-phenyl-1-hexene can also be achieved through other modern synthetic methods, such as the Suzuki coupling reaction between phenylboronic acid and 1-bromo-1-hexene, offering excellent stereochemical control. vaia.comyoutube.com
Catalytic Applications in this compound Related Reactions
Heterogeneous Catalysis in Alcohol Conversions
Heterogeneous catalysis offers significant advantages for the chemical transformation of alcohols, including simplified catalyst recovery and reuse, contributing to more sustainable and economical processes. tandfonline.com For secondary alcohols like this compound, a primary conversion is the oxidation to the corresponding ketone, 1-phenyl-1-hexanone.
A variety of solid catalysts have been developed for this purpose. Nanocrystalline titanium dioxide (TiO₂) has been used as a green, reusable catalyst for the oxidation of secondary alcohols to ketones with hydrogen peroxide as the oxidant. tandfonline.com Supported noble metal catalysts are also highly effective. For example, a catalyst of platinum and bismuth on an alumina (B75360) support has been used for the continuous oxidation of secondary alcohols in supercritical CO₂. rsc.org Similarly, copper-based catalysts, such as copper catechol-based porous polymers, have shown high efficiency and reusability for the oxidation of secondary benzylic alcohols like 1-phenylethanol using tert-butyl hydroperoxide (TBHP) as the oxidant. uni-regensburg.de Iron(III)-based catalysts supported on silica (B1680970) have also been reported for the selective oxidation of a wide range of alcohols in water using molecular oxygen. rsc.org
Beyond oxidation, heterogeneous catalysts are also employed for dehydration reactions, as discussed in the previous section, with materials like acidic ion-exchange resins (e.g., Amberlyst 70) and zeolites being effective for converting alcohols to alkenes or ethers. researchgate.netresearchgate.net
| Catalyst | Reaction Type | Substrate Type | Key Features | Reference |
| Nanocrystalline TiO₂ | Oxidation | Secondary Alcohols | Green catalyst, uses H₂O₂ | tandfonline.com |
| 5% Pt + 1% Bi on Al₂O₃ | Oxidation | Secondary Alcohols | Continuous flow in scCO₂ | rsc.org |
| Cu(II)@CatMP-1 Polymer | Oxidation | Secondary Alcohols | High TON, reusable | uni-regensburg.de |
| FeCl₃-imine@SiO₂ | Oxidation | Primary & Secondary Alcohols | Aqueous conditions, uses O₂ | rsc.org |
| Amberlyst Resins | Dehydration | Alcohols | Forms alkenes or ethers | researchgate.netresearchgate.net |
Dehydrogenative Coupling Reactions Involving 1-Hexanol and Related Diols
Dehydrogenative coupling is an atom-economical synthetic strategy that involves the formation of new bonds through the combination of two molecules with the concomitant release of hydrogen gas (H₂), often catalyzed by transition metals. acs.org While direct examples involving this compound are specific, extensive research on analogous primary alcohols like 1-hexanol and various diols highlights the broad applicability of this methodology.
Ruthenium pincer complexes have been utilized in the three-component dehydrogenative coupling of 2,5-hexanediol, ammonia (B1221849), and a primary alcohol, such as 1-hexanol, to synthesize N-substituted pyrroles. acs.orgnih.gov In these reactions, the alcohol serves as both a reactant and a source of the alkyl group on the nitrogen atom of the resulting pyrrole. nih.gov Iron complexes have also been employed as catalysts for the acceptorless dehydrogenative coupling of primary aliphatic alcohols, including 1-hexanol, with aromatic diamines to selectively produce 1,2-disubstituted benzimidazoles, albeit in moderate yields for aliphatic substrates. frontiersin.org
Manganese pincer complexes catalyze the dehydrogenative cross-coupling of two different primary alcohols to form esters. acs.org For example, benzyl (B1604629) alcohol can be coupled with 1-butanol (B46404) to selectively form butyl benzoate. acs.org Furthermore, nickel catalysis has enabled the dehydrogenative coupling of aliphatic alcohols like 1-hexanol with nitriles, which leads to the formation of saturated alkanes as the major product. iisertirupati.ac.in
| Catalyst System | Coupling Partners | Product Class | Reference |
| Ruthenium Pincer Complex | 2,5-Hexanediol, 1-Hexanol, Ammonia | N-Hexyl-2,5-dimethylpyrrole | nih.gov |
| Iron-Cyclopentadienone Complex | 1-Hexanol, 1,2-Diaminobenzene | 2-Pentyl-1H-benzo[d]imidazole | frontiersin.org |
| Manganese Pincer Complex | Benzyl Alcohol, 1-Butanol | Butyl Benzoate | acs.org |
| Nickel(II)/PCy₃ | 1-Hexanol, Benzonitrile | Hexane | iisertirupati.ac.in |
Metal-Catalyzed Transformations of Phenyl-Alkanols
Phenyl-alkanols, including this compound and its analogs, are valuable substrates for a wide array of metal-catalyzed transformations. Palladium and ruthenium catalysts are particularly prominent in this field.
Palladium-catalyzed oxidation is a highly efficient method for converting secondary benzylic alcohols into their corresponding ketones. acs.org A common system employs a catalytic amount of a palladium(II) source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂), in a solvent like dimethyl sulfoxide (DMSO) with molecular oxygen as the terminal oxidant. acs.orgnortheastern.edu The addition of a base like sodium bicarbonate (NaHCO₃) can improve yields and reaction rates for secondary alcohols. acs.org Enantioselective versions of this oxidation have also been developed as a method for the kinetic resolution of racemic secondary alcohols, using a chiral ligand like (-)-sparteine (B7772259) in conjunction with a palladium catalyst. nih.gov
Palladium catalysts are also effective for transfer hydrogenolysis, a reaction that reduces the benzylic alcohol to the corresponding alkane. Using palladium on carbon (Pd/C) with formic acid as a hydrogen donor, secondary benzylic alcohols can be converted to the parent hydrocarbon in excellent yields. researchgate.net
Ruthenium complexes are exceptionally versatile for catalyzing various C-C and C-N bond-forming reactions via dehydrogenative or dehydrative coupling mechanisms. marquette.edu For instance, ruthenium pincer complexes catalyze the acceptorless dehydrogenative coupling of diols and ammonia to form pyrazines and pyrroles. acs.org Other ruthenium systems have been developed for the synthesis of amides from the dehydrogenative coupling of primary alcohols and amines. dtu.dk
| Metal Catalyst | Ligand/Additive | Reaction Type | Product Type | Reference |
| Palladium(II) Acetate | NaHCO₃, O₂ | Oxidation | Ketone | acs.org |
| PdCl₂(nbd) | (-)-Sparteine, O₂ | Oxidative Kinetic Resolution | Enantioenriched Alcohol/Ketone | nih.govdoi.org |
| Palladium on Carbon (Pd/C) | Formic Acid | Transfer Hydrogenolysis | Alkane | researchgate.net |
| Ruthenium Pincer Complex | None (Acceptorless) | Dehydrogenative Coupling | N-Heterocycles (Pyrazines, Pyrroles) | acs.org |
Spectroscopic Characterization and Computational Studies of 1 Phenyl 1 Hexanol
Advanced Spectroscopic Techniques for Structural Elucidation
Modern spectroscopy provides an in-depth view of the molecular framework of 1-phenyl-1-hexanol. Each technique offers unique insights, and when used in conjunction, they allow for an unambiguous determination of the compound's identity and purity.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.
The ¹H NMR spectrum of this compound provides a map of all the proton environments in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The single proton on the carbon bearing the hydroxyl group (the benzylic proton) is also characteristic and would be expected to appear as a triplet. The protons of the pentyl chain would present as a series of multiplets at higher field strengths (upfield), with the terminal methyl group appearing as a distinct triplet. The hydroxyl proton signal can be broad and its chemical shift is often variable depending on concentration and solvent.
While specific data on the oligomerization of this compound is not extensively detailed in the literature, the principles of NMR analysis of oligomer formation are well-established. Oligomerization can be monitored by ¹H NMR through several key observations. nih.gov As molecules associate, changes in the chemical shifts of protons at the interface of the interaction may occur. nih.gov Often, the formation of larger oligomeric species leads to peak broadening in the NMR spectrum due to slower molecular tumbling in solution. nih.gov In some cases, new signals corresponding to the oligomeric state may appear, which can be concentration-dependent. nih.govresearchgate.net For instance, one study on peptide oligomerization noted the appearance of a characteristic amyloid oligomer peak in 1D ¹H NMR spectra at higher concentrations, which was absent in more dilute samples. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl H | ~ 7.2 - 7.4 | m |
| -CH(OH)- | ~ 4.6 | t |
| -OH | Variable | br s |
| -CH₂- (alpha to CH(OH)) | ~ 1.7 - 1.8 | m |
| -(CH₂)₃- | ~ 1.2 - 1.4 | m |
| -CH₃ | ~ 0.9 | t |
Note: This table represents predicted values based on standard chemical shift ranges. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the different carbon environments within this compound. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. The spectrum would show distinct signals for the carbons of the phenyl ring, the carbon atom attached to the hydroxyl group (carbinol carbon), and the five carbons of the hexyl chain. nih.gov The carbons of the aromatic ring typically resonate in the 125-145 ppm range. The carbinol carbon signal is found further upfield, and the aliphatic carbons of the pentyl chain appear at the highest field strengths. nih.gov
Table 2: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (quaternary) | ~145 |
| Aromatic CH | ~126-129 |
| Carbinol C (-CH(OH)-) | ~75 |
| Aliphatic CH₂ | ~22-40 |
| Aliphatic CH₃ | ~14 |
Source: Predicted data based on typical values for similar structures. Specific data is available in spectral databases. nih.gov The multiplicity of these signals would be determined in a ¹H-coupled ¹³C spectrum. acs.org
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, GC-MS (Gas Chromatography-Mass Spectrometry) is commonly employed. The mass spectrum provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. nih.gov
The molecular ion peak [M]⁺ for this compound would be observed at an m/z corresponding to its molecular weight (178.27 g/mol ). nih.gov Electron ionization (EI) typically causes significant fragmentation. A prominent peak in the spectrum is often observed at m/z 107. nih.gov This fragment corresponds to the loss of the pentyl group, resulting in the stable [C₆H₅CHOH]⁺ ion. Other significant peaks include m/z 79 and m/z 77, which are characteristic fragments of a phenyl group. nih.gov
Table 3: Key GC-MS Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 178 | [C₁₂H₁₈O]⁺ (Molecular Ion) |
| 107 | [C₆H₅CHOH]⁺ |
| 79 | [C₆H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Source: NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound displays several characteristic absorption bands. maricopa.edu
A key feature is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. maricopa.edu The broadness of this peak is due to hydrogen bonding. Other important absorptions include C-H stretching vibrations. The peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the aliphatic hexyl chain. maricopa.edu Aromatic sp² C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. maricopa.edu The spectrum also shows characteristic C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3200-3600 (broad) | O-H stretch | Alcohol (-OH) |
| ~3020-3080 | C-H stretch | Aromatic (sp²) |
| ~2850-2960 | C-H stretch | Aliphatic (sp³) |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1000-1200 | C-O stretch | Alcohol |
Source: Data compiled from general principles of IR spectroscopy and data for similar alcohols. maricopa.edunist.gov
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. The phenyl group in this compound contains a π-electron system that gives rise to characteristic UV absorptions, typically due to π → π* transitions. researchgate.net These absorptions are generally observed in the 240-270 nm range.
While this compound itself has a relatively simple UV spectrum, the technique becomes particularly informative when studying derivatized systems. Chemical modification of the this compound structure, such as introducing substituents onto the phenyl ring or converting the hydroxyl group into another functional group, can significantly alter the electronic environment and, consequently, the UV-Vis spectrum. physchemres.org
For example, the introduction of an auxochromic group (like -NH₂ or -OH) or a chromophoric group (like -NO₂) to the phenyl ring would cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or red shift) and potentially an increase in absorption intensity (a hyperchromic effect). physchemres.org Conversely, derivatization that disrupts the conjugation could lead to a shift to shorter wavelengths (a hypsochromic or blue shift). The solvent used can also influence the absorption spectrum. physchemres.orgresearchgate.net Therefore, UV-Vis spectroscopy is a valuable tool for confirming the successful derivatization of the parent molecule and for studying the electronic properties of the resulting new compounds. researchgate.net
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Human Calcitonin |
| Epigallocatechin 3-gallate (EGCG) |
| Phthalocyanines |
1H NMR Analysis of this compound and Oligomer Formation
Infrared (IR) Spectroscopy
Theoretical and Computational Chemistry
Theoretical and computational chemistry provide powerful tools for understanding the molecular and supramolecular properties of this compound at an atomic level. These methods complement experimental data, offering insights into structural arrangements, intermolecular forces, and reaction pathways that are often difficult to probe directly through empirical techniques.
Quantum-Chemical Calculations of this compound Aggregates
Quantum-chemical calculations, particularly for oligomers and aggregates, are essential for understanding the non-covalent interactions that govern the self-assembly of alcohol molecules. While specific studies focusing exclusively on this compound aggregates are not abundant, research on analogous phenyl and cyclic alcohols provides a framework for its expected behavior.
For instance, quantum-chemical calculations have been performed on oligomers of similar molecules like 1-phenyl-1-cyclohexanol to investigate the hierarchy of hydrogen bonding. researchgate.net Such studies typically employ Density Functional Theory (DFT) to calculate the optimized geometries and binding energies of dimers, trimers, and larger clusters. These calculations help in identifying the most stable configurations, whether they are linear chains, cyclic structures, or more complex three-dimensional arrangements. The results can elucidate the energetic contributions of hydrogen bonds (O-H···O), dispersion forces, and other potential interactions, such as those involving the phenyl ring's π-system.
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to investigate the intricate details of chemical reaction mechanisms, including transition states, intermediates, and reaction energetics. For phenyl alcohols, DFT calculations can clarify mechanisms such as oxidation, dehydration, or alkylation.
A relevant example is the study of the β-alkylation of 1-phenylethanol (B42297) with benzyl (B1604629) alcohol, where DFT calculations were used to map out the entire catalytic cycle. rsc.org The study showed that the reaction proceeds via a hydrogen autotransfer mechanism involving three main stages: alcohol oxidation to an aldehyde, a cross-aldol condensation, and subsequent reduction of the resulting chalcone. rsc.org DFT was employed to detail the structures of intermediates and transition states, revealing that the presence of water, a by-product, could significantly influence the energy barrier of certain steps. rsc.org This type of computational analysis provides a level of mechanistic detail that is experimentally challenging to obtain, and similar approaches can be applied to understand the reactivity of this compound. DFT calculations have also been instrumental in studying cycloaddition reactions and H-atom abstraction from phenols, providing insights into transition state geometries and the influence of substituents on reaction barriers. pku.edu.cncanada.ca
Molecular Dynamics Simulations of Phenyl Alcohols
Molecular dynamics (MD) simulations offer a powerful approach to study the collective behavior and supramolecular structure of liquids like this compound. acs.orgnih.gov These simulations model the movements of atoms and molecules over time based on a force field, providing a dynamic picture of intermolecular interactions and structural organization.
MD simulations on phenyl derivatives of butanols, which serve as close analogs to this compound, have been performed using packages like GROMACS. acs.orgnih.govaps.org These studies typically involve simulating a system of thousands of molecules in a box under constant temperature and volume (NVT ensemble) to replicate laboratory conditions. acs.orgnih.gov The simulations reveal that the presence of the phenyl group has a profound effect on the liquid's structure. Compared to their aliphatic counterparts, phenyl alcohols exhibit a more disordered organization and a significant reduction in the extent of hydrogen bonding. acs.orgnih.govscilit.com The simulations can generate data to calculate radial distribution functions, which describe the probability of finding another molecule at a certain distance, offering quantitative insights into the liquid's structure. acs.org
Investigation of Hydrogen Bonding Patterns and Supramolecular Structures
The defining characteristic of liquid alcohols is their ability to form extensive networks of hydrogen bonds (H-bonds), leading to the formation of supramolecular structures. Computational studies, often combined with experimental techniques like X-ray diffraction and infrared spectroscopy, are crucial for characterizing these complex arrangements. nih.govacs.orgacs.org
For phenyl alcohols, computational models show that the supramolecular organization is more heterogeneous compared to simple aliphatic alcohols. aps.orgresearchgate.net While linear and cyclic clusters formed via O-H···O hydrogen bonds are present, their size and concentration are significantly reduced. acs.orgacs.org MD simulations on phenyl butanols, for example, revealed that the number of unassociated molecules (monomers) is much higher (11–24%) compared to their aliphatic analogs. acs.org This indicates that the phenyl group acts as a significant steric hindrance to the formation of large hydrogen-bonded aggregates. acs.orgresearchgate.net The strength of the H-bonds themselves is also somewhat weakened by the presence of the phenyl group. acs.org
The phenyl ring in molecules like this compound plays a more complex role than simply being a bulky steric hindrance. acs.org Computational and experimental studies have revealed that the aromatic ring actively participates in intermolecular interactions, leading to a more diverse and disordered supramolecular structure. acs.orgresearchgate.net
The phenyl ring has a dual function:
Steric Hindrance : The bulky nature of the phenyl group physically obstructs the formation of the long, ordered hydrogen-bonded chains typically seen in linear alcohols. This leads to smaller and less concentrated H-bonded clusters. acs.orgacs.org
Source of Competing Interactions : The π-electron system of the aromatic ring can act as a proton acceptor, leading to the formation of O-H···π hydrogen bonds. acs.orgresearchgate.net Furthermore, π-π stacking interactions can occur between the phenyl rings of adjacent molecules. acs.orgaps.org
These competing interactions (O-H···π and π-π) disrupt the O-H···O hydrogen bonding network, resulting in a more heterogeneous and structurally disordered liquid. acs.orgaps.orgacs.org MD simulations have successfully identified molecular arrangements where these π-related interactions occur, confirming their role in preventing more extensive organization via traditional hydrogen bonds. acs.orgnih.gov This dual role of the phenyl ring is a critical factor governing the unique physicochemical properties of phenyl alcohols.
Biological Interactions and Metabolic Fates of 1 Phenyl 1 Hexanol
Enantioselective Interactions with Biological Systems
The chirality of a molecule, referring to its three-dimensional structure and the presence of non-superimposable mirror images (enantiomers), can significantly influence its interactions with biological systems. ontosight.ai For 1-phenyl-1-hexanol, which possesses a chiral center at the carbon atom bearing the hydroxyl group, its (R)- and (S)-enantiomers can exhibit different biological activities and be processed differently by enzymes. ontosight.ainih.gov
Stereoselectivity in Enzyme Substrate Preferences (e.g., Sulfotransferases)
Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity when interacting with chiral substrates. A notable example of this is seen with hydroxysteroid sulfotransferases (SULTs), which are involved in the metabolism of a wide array of alcohols. nih.gov Specifically, the rat liver hydroxysteroid sulfotransferase STa demonstrates a preference for one enantiomer of this compound over the other. nih.gov
Research has shown that the (R)-(+)-enantiomer of this compound is the preferred substrate for sulfation by STa compared to its (S)-(-)-enantiomer. nih.gov This preference is part of a broader trend observed with a series of chiral benzylic alcohols, where the stereoselectivity of sulfation increases with the length of the α-alkyl chain. nih.gov While the effect of stereochemistry on the catalytic efficiency of STa is minor for smaller related compounds like 2-methyl-1-phenyl-1-propanol and 1-phenyl-1-butanol (B1581738) (less than a 2-fold difference in favor of the (R)-(+)-enantiomers), this difference becomes more pronounced with larger molecules. nih.gov
Impact of Stereochemistry on Catalytic Efficiency
The stereochemistry of this compound directly impacts the catalytic efficiency of enzymes like sulfotransferase STa. nih.gov Studies have quantified this effect, showing a 3-fold difference in catalytic efficiency, with the (R)-(+)-enantiomers of 1-phenyl-1-pentanol, this compound, and 1-phenyl-1-heptanol (B1619153) being favored as substrates over the (S)-(-)-enantiomers. nih.gov
This demonstrates that the spatial arrangement of the phenyl and hexyl groups around the chiral center is a critical factor for optimal binding and catalysis by STa. nih.gov In some cases, the non-preferred enantiomer can even act as a competitive inhibitor of the enzyme. For instance, with the enantiomers of 1-phenyl-1-cyclohexylmethanol, the (R)-(+)-enantiomer is a substrate for STa, while the (S)-(-)-enantiomer acts as a competitive inhibitor. nih.gov This highlights the importance of stereochemistry in determining not just the rate of a reaction but also the nature of the interaction with the enzyme. nih.gov
Table 1: Stereoselectivity of Sulfotransferase STa with Chiral Benzylic Alcohols
| Substrate | Preferred Enantiomer | Difference in Catalytic Efficiency |
|---|---|---|
| 2-Methyl-1-phenyl-1-propanol | (R)-(+) | < 2-fold |
| 1-Phenyl-1-butanol | (R)-(+) | < 2-fold |
| 1-Phenyl-1-pentanol | (R)-(+) | 3-fold |
| This compound | (R)-(+) | 3-fold |
| 1-Phenyl-1-heptanol | (R)-(+) | 3-fold |
| 1-Phenyl-1-cyclohexylmethanol | (R)-(+) is a substrate | (S)-(-) is a competitive inhibitor |
Data sourced from studies on rat hydroxysteroid sulfotransferase STa. nih.gov
Mechanisms of Action in Biological Contexts
The biological activities of this compound are closely tied to its chemical structure. As a secondary alcohol with a phenyl group, it can participate in various interactions within a biological system. smolecule.comresearchgate.net Its mechanism of action can be influenced by its ability to interact with enzymes and cellular membranes. nih.gov
This compound has been identified as an inhibitor of sulfotransferase enzymes. science.govscience.gov For example, it has been shown to inhibit the sulfation of 12-hydroxy-nevirapine (12-OH-NVP) by SULT1A1 and SULT2A1. researchgate.net This inhibition is significant as it can prevent the covalent binding of metabolites to skin proteins, a process implicated in adverse drug reactions. science.govscience.gov The inhibitory effect of this compound on sulfotransferases suggests that it can modulate the metabolism of various compounds that undergo sulfation. researchgate.net
The presence of a hydroxyl group and a lipophilic phenyl ring allows this compound to interact with both polar and non-polar environments. This amphiphilic nature could enable it to partition into cellular membranes, potentially altering their properties and the function of membrane-bound proteins.
Metabolic Pathways and Biotransformation
The biotransformation of this compound likely involves enzymatic reactions that modify its structure, facilitating its elimination from the body. While specific metabolic pathways for this compound are not extensively detailed in the provided search results, inferences can be drawn from the metabolism of related phenyl-alkanols. nih.gov
Biotransformation of Related Phenyl-Alkanols
The metabolism of similar compounds, such as phenylacetone (B166967) and phenyl-2-butanone, by rabbit liver preparations primarily yields the corresponding alcohols through reduction. nih.gov These alcohols can then undergo further metabolism. For instance, phenylacetone metabolism also produces small amounts of benzoic acid. nih.gov
The biotransformation of other phenyl-alkanols often involves oxidation and conjugation reactions. For example, microorganisms like Nocardia corallina can perform oxidative kinetic resolution of racemic diarylmethanols. researchgate.net Fungi such as Aspergillus niger are capable of the enantioselective reduction of acetophenone (B1666503) to the corresponding chiral 1-phenylethanol (B42297). icm.edu.plscialert.net These examples suggest that this compound could be a substrate for various microbial and mammalian enzymes, leading to a range of metabolites.
Potential as Biochemical Probes or Therapeutic Agents
The distinct interactions of the enantiomers of this compound with enzymes make them valuable tools for studying biological processes. The stereoselective inhibition of sulfotransferases by this compound suggests its potential use as a biochemical probe to investigate the role of these enzymes in various metabolic pathways. science.govscience.gov
Given that chiral alcohols are important intermediates in the synthesis of pharmaceuticals, (S)-1-phenyl-1-hexanol could serve as a building block in the development of new drugs. ontosight.ai Understanding the reactivity and biological properties of this compound can inform the design of novel therapeutic agents or diagnostic tools. ontosight.ai Its ability to inhibit sulfotransferases could also be explored for therapeutic purposes, for instance, in modulating the metabolism of certain drugs or endogenous compounds. researchgate.net
Advanced Materials and Supramolecular Applications of 1 Phenyl 1 Hexanol
Chiral Auxiliaries and Their Role in Organic Synthesis
In the pursuit of enantiomerically pure compounds, particularly for the pharmaceutical industry, asymmetric synthesis has become a cornerstone of modern organic chemistry. One effective strategy in this field is the use of a chiral auxiliary, which is a chemical unit that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. slideshare.netwikipedia.org The auxiliary guides the formation of one stereoisomer over another, and is then typically removed for potential reuse. wikipedia.org
(S)-1-Phenyl-1-hexanol can serve as a chiral pool starting material for asymmetric synthesis. smolecule.com Chiral pool synthesis utilizes readily available, enantiopure compounds as building blocks to impart chirality into new, more complex molecules. smolecule.com The defined (S) configuration at its stereocenter allows (S)-1-Phenyl-1-hexanol to be used in reactions like oxidations, reductions, or nucleophilic substitutions to produce other chiral compounds with high enantiomeric purity. smolecule.comontosight.ai
The concept of using chiral alcohols with a phenyl group to control stereochemistry is well-established. For instance, trans-2-phenyl-1-cyclohexanol (B1200244) was introduced as a powerful and easily prepared chiral auxiliary, as an alternative to other compounds that were more difficult to synthesize. wikipedia.orgwikipedia.org These auxiliaries are often attached to a prochiral substrate to form an intermediate. The steric bulk of the auxiliary then blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby creating the desired stereoisomer.
Table 1: Principles of Chiral Auxiliaries in Organic Synthesis
| Feature | Description | Relevance to 1-Phenyl-1-hexanol |
|---|---|---|
| Function | Temporarily attached to a substrate to direct the stereochemical course of a reaction. slideshare.netwikipedia.org | The chiral center of (S)-1-Phenyl-1-hexanol can direct the formation of a specific enantiomer. smolecule.com |
| Mechanism | Steric hindrance from the auxiliary blocks one reaction pathway, favoring another. | The phenyl group and hexyl chain create a specific three-dimensional environment to guide reactions. |
| Application | Asymmetric synthesis of enantiomerically pure compounds, crucial for pharmaceuticals. ontosight.ai | Can be used as a starting material or intermediate where a specific chiral alcohol is needed. smolecule.comontosight.ai |
| Removal | Cleaved from the product molecule at the end of the synthetic sequence and can often be recovered. wikipedia.org | As a chiral alcohol, it can be removed through standard chemical transformations. |
Liquid Crystal Development
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, finding widespread use in technologies like electronic displays and sensors. smolecule.com The development of new liquid crystalline materials often focuses on molecules that possess a combination of structural features: a rigid core and flexible terminal chains.
This compound possesses a molecular structure that makes it a candidate for the design of liquid crystal materials. smolecule.com Its structure includes a rigid phenyl group and a flexible hexanol chain. smolecule.com Crucially, the presence of a chiral center can influence the self-assembly of the molecules, potentially inducing the formation of unique chiral liquid crystal phases, such as cholesteric or ferroelectric phases, which have specific and valuable optical properties. smolecule.com
Research into liquid crystalline polyesters has demonstrated that incorporating flexible units, such as hexanol derivatives, and aromatic groups, like biphenyls, can lead to materials with desirable thermotropic liquid crystal properties. nih.gov The interplay between rigid aromatic sections that allow for π-π stacking and flexible aliphatic chains is key to controlling the transition temperatures between crystalline, liquid crystalline, and isotropic liquid states. nih.gov The specific structure of this compound, with its defined chirality, offers a pathway to creating such ordered, yet fluid, molecular systems. smolecule.com
Table 2: Structural Features of this compound for Liquid Crystal Applications
| Structural Feature | Role in Liquid Crystal Formation |
|---|---|
| Phenyl Group | Provides rigidity and promotes intermolecular π-π interactions, which are crucial for molecular alignment. |
| Hexyl Chain | Acts as a flexible tail, influencing the melting point and the temperature range of the liquid crystal phase. |
| Hydroxyl Group | Can participate in hydrogen bonding, adding another directional interaction to guide self-assembly. |
| Chiral Center | Can induce a helical twist in the supramolecular structure, leading to chiral nematic (cholesteric) phases with unique optical properties. smolecule.com |
Supramolecular Assembly and Functional Materials
Supramolecular chemistry involves the design of complex and functional chemical systems formed from molecular building blocks held together by non-covalent interactions. smolecule.com The self-assembly properties of this compound make it a useful component in this field. smolecule.com
The assembly of phenyl alcohols is governed by a combination of interactions. The primary force is hydrogen bonding between the hydroxyl (O-H) groups, which encourages the molecules to organize into chain-like or cluster-like nanoassociates. researchgate.netresearchgate.net However, the phenyl ring introduces additional complexity. It can act as a source of steric hindrance, which can limit the extent of hydrogen bonding. researchgate.net Simultaneously, the phenyl ring can participate in weaker, competing O-H…π interactions, where the hydroxyl group of one molecule interacts with the electron cloud of the aromatic ring of another. researchgate.net
This balance of O-H···O and O-H…π interactions, along with potential π-π stacking between phenyl rings, leads to the formation of well-defined supramolecular structures. smolecule.comresearchgate.net The chiral interactions between (S)-1-Phenyl-1-hexanol molecules can further refine these assemblies, leading to specific, ordered architectures. smolecule.com These controlled supramolecular structures have potential applications in the creation of functional materials for areas such as catalysis, molecular recognition, and drug delivery systems. smolecule.com
Table 3: Intermolecular Forces in this compound Assembly
| Interaction Type | Description | Effect on Supramolecular Structure |
|---|---|---|
| O-H···O Hydrogen Bonding | A strong, directional interaction between the hydroxyl groups of adjacent molecules. researchgate.netresearchgate.net | Promotes the formation of primary supramolecular structures like chains and clusters. researchgate.net |
| O-H…π Interactions | A weaker interaction between a hydroxyl group and the π-electron system of the phenyl ring. researchgate.net | Competes with hydrogen bonding, influencing the size and heterogeneity of the molecular assemblies. researchgate.net |
| π-π Stacking | An attractive, non-covalent interaction between the aromatic rings of neighboring molecules. | Can contribute to the organization of molecules, particularly in the solid or liquid crystal state. nih.gov |
Environmental Considerations and Degradation Studies of 1 Phenyl 1 Hexanol
Biodegradability and Environmental Fate
The biodegradability of a substance is a key indicator of its environmental persistence. For 1-phenyl-1-hexanol, the available information on this subject presents some inconsistencies. One Safety Data Sheet (SDS) indicates that the compound is readily biodegradable, based on the results of an OECD 301F test. kao.com This standardized test measures the extent of biodegradation over a 28-day period.
Conversely, other data sources state that there is no available information on the persistence and degradability of this compound. vigon.comfishersci.se This suggests that while some testing has been conducted, comprehensive data may be limited or not universally reported. Information regarding its potential for bioaccumulation, the process by which a substance builds up in an organism, is also noted as unavailable. kao.com
In aquatic environments, predictions based on structure-activity relationships (SARs) have been used to estimate the toxicity of this compound to fish. The ECOSAR program, which uses the octanol/water partition coefficient (Kow), predicted a 96-hour LC50 (the concentration lethal to 50% of the test population) value of 1.428 mg/L, suggesting the material is toxic to fish. europa.eu
Table 1: Environmental Fate and Biodegradability of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Biodegradability | Readily biodegradable per OECD 301F test. | kao.com |
| Persistence/Degradability | No information available. | vigon.comfishersci.se |
| Bioaccumulation | No information available. | kao.com |
| Aquatic Toxicity (Fish) | Predicted 96-hour LC50: 1.428 mg/L. | europa.eu |
Degradation Pathways in Environmental Systems
One specific chemical degradation pathway has been demonstrated in a laboratory setting. A study on the oxidative degradation of various alcohols showed that this compound can be converted to benzaldehyde (B42025) through a process involving a palladium and copper catalyst system under an oxygen atmosphere. This reaction represents a C-C bond cleavage, transforming the alcohol into an aldehyde.
While direct, comprehensive studies on the microbial degradation of this compound in soil or water are not widely available, the degradation of structurally similar aromatic compounds has been extensively studied. mdpi.comnih.govmdpi.com These studies allow for informed hypotheses about its likely environmental fate. The presence of a phenyl group and an alcohol functional group suggests that multiple enzymatic processes could be involved in its breakdown by microorganisms.
Microbial degradation of aromatic compounds like the phenyl group in this compound is a well-known process. mdpi.com Bacteria and fungi utilize enzymes such as monooxygenases and dioxygenases to hydroxylate the aromatic ring, typically forming catechol or related intermediates. nih.govresearchgate.net This step is crucial as it prepares the stable aromatic ring for cleavage. Following hydroxylation, ring-cleavage enzymes break open the ring, leading to the formation of aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. mdpi.comnih.gov
In anaerobic (oxygen-free) environments, such as certain sediments and groundwater, a different pathway involving the activation of the aromatic ring to benzoyl-CoA is common before the ring is cleaved. nih.gov Given that this compound contains a hydroxyl group, initial oxidation to a ketone (1-phenyl-1-hexanone) followed by further degradation is also a plausible microbial pathway. The hexanol side chain can likely be degraded through beta-oxidation, a common metabolic process for breaking down fatty acids and other aliphatic chains.
Table 2: Potential Degradation Products and Pathways
| Process | Degradation Step | Potential Product(s) | Type of Pathway | Source(s) |
|---|---|---|---|---|
| Chemical Oxidation | Oxidative C-C bond cleavage | Benzaldehyde | Chemical | |
| Aerobic Microbial Degradation | Initial attack on the phenyl ring by dioxygenases | Catechol-like intermediates | Microbial (Hypothesized) | mdpi.comnih.gov |
| Aerobic Microbial Degradation | Cleavage of the aromatic ring | Aliphatic acids | Microbial (Hypothesized) | mdpi.comnih.gov |
| Anaerobic Microbial Degradation | Activation and cleavage of the phenyl ring | Benzoyl-CoA intermediates | Microbial (Hypothesized) | nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for 1-Phenyl-1-hexanol in academic settings?
Answer:
this compound is synthesized via:
- Transition-metal catalysis : Dual catalytic systems (e.g., [Ir(cod)Cl]₂ and Rh(cod)(CH₃CN)₂₂) enable one-pot stereoselective synthesis through aldehyde intermediates, achieving yields up to 84% .
- Enzymatic pathways : Engineered E. coli expressing β-ketothiolase (BktB), trans-enoyl-CoA reductase (Ter), and alcohol dehydrogenase (AdhE2) convert glucose to 1-hexanol via C6-CoA intermediates. Co-expression with formate dehydrogenase (Fdh) enhances titers by improving NADH recycling .
Advanced: How can researchers address discrepancies in enantiomeric excess (ee) across catalytic systems for this compound?
Answer:
Contradictions in ee values (e.g., 94% ee with Ru/Ir systems vs. racemic mixtures in other studies) arise from:
- Catalyst compatibility : Rhodium complexes may disrupt chiral environments; control experiments isolating catalytic steps (isomerization vs. addition) are critical .
- Solvent effects : Polar solvents stabilize transition states differently. For example, THF vs. toluene alters steric interactions in [RuCl₂(PPh₃)(ip-foxap)] systems .
- Analytical validation : Use chiral HPLC (Chiralpak® AD-H column) or Mosher ester derivatization with ¹H-NMR to confirm stereochemistry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- IR spectroscopy : Identify hydroxyl (O–H stretch ~3350 cm⁻¹) and aromatic C–H bends (~700 cm⁻¹) using NIST-standardized reference spectra .
- GC-MS : Monitor purity (>98% via GC retention time alignment) and detect byproducts (e.g., hexanoyl-CoA derivatives) using electron ionization at 70 eV .
- ¹H/¹³C-NMR : Key signals include δ 1.5–1.8 ppm (hexyl chain CH₂), δ 4.8 ppm (benzylic –OH), and δ 7.2–7.4 ppm (aromatic protons) .
Advanced: How can β-ketothiolase activity be optimized in engineered pathways for this compound?
Answer:
- Enzyme engineering : Directed evolution of BktB (e.g., mutations at residues F244I or A110T) improves substrate specificity for C6-CoA elongation .
- Cofactor balancing : Co-express NADPH-dependent enzymes (e.g., glucose-6-phosphate dehydrogenase) to sustain reducing equivalents for Ter and AdhE2 .
- Fermentation tuning : Anaerobic conditions with pH-stat control (pH 6.8–7.2) and glycerol supplementation enhance acetyl-CoA flux .
Advanced: What strategies resolve contradictions in thermodynamic data for this compound phase transitions?
Answer:
- Data reconciliation : Cross-validate NIST-reported phase-change enthalpies (e.g., ΔvapH = 58.2 kJ/mol) with differential scanning calorimetry (DSC) under inert atmospheres .
- Error source analysis : Impurities (>2%) from incomplete CoA reduction skew boiling points (172°C at 50 mmHg); purify via fractional distillation (≥3 theoretical plates) .
- Computational modeling : Compare DFT-calculated Gibbs free energies (e.g., Gaussian 16, B3LYP/6-31G*) with experimental thermochemistry to identify systematic biases .
Basic: How does solvent polarity influence stereochemical outcomes in catalytic synthesis?
Answer:
- Polar aprotic solvents (e.g., DMF): Stabilize ionic intermediates, favoring syn addition pathways and higher ee in Ru/Ir systems .
- Non-polar solvents (e.g., hexane): Enhance steric effects, promoting anti addition but reducing reaction rates. Solvent optimization (e.g., THF:toluene mixtures) balances yield and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
